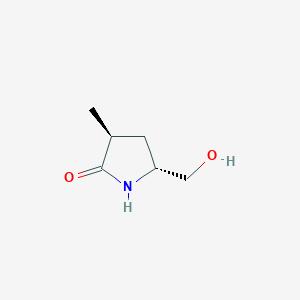

(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one

Description

Properties

IUPAC Name |

(3S,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDBSLYLHPZEME-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](NC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-methylpyrrolidin-2-one.

Hydroxymethylation: The precursor undergoes hydroxymethylation using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 5-position.

Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxymethylation reaction under controlled conditions.

Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.

Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium cyanide in the presence of a suitable solvent.

Major Products

Oxidation: (3S,5R)-5-(Carboxymethyl)-3-methylpyrrolidin-2-one.

Reduction: (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidine.

Substitution: (3S,5R)-5-(Azidomethyl)-3-methylpyrrolidin-2-one or (3S,5R)-5-(Cyanomethyl)-3-methylpyrrolidin-2-one.

Scientific Research Applications

(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula.

Key Observations:

Aromatic substituents (e.g., biphenylmethyl in ) introduce steric bulk and lipophilicity, which may hinder solubility but enhance binding to hydrophobic targets.

Stereochemical Influence :

- The (3S,5R) configuration distinguishes the target compound from analogs like (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride, where stereochemistry and salt formation alter solubility and bioavailability .

Functional Group Diversity :

- Carboxylic acid derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid ) exhibit acidic properties, enabling salt formation or coordination chemistry, unlike the neutral hydroxymethyl group.

- Tetrazole-containing analogs (e.g., CAY10598 ) are often used in medicinal chemistry for hydrogen bonding or metabolic stability.

Physical Properties: Limited data on melting points or solubility for the target compound highlight a research gap. In contrast, 5-methyl-2-pyrrolidone is well-characterized as a solvent .

Biological Activity

(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one is a cyclic compound belonging to the class of pyrrolidinones. Its unique stereochemistry and functional groups, particularly the hydroxymethyl and methyl groups, suggest significant potential for various biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₃N₁O₂

- Molecular Weight : Approximately 141.19 g/mol

- Structure : The compound features a five-membered nitrogen-containing ring with a hydroxymethyl group at the 5-position and a methyl group at the 3-position.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Compounds similar in structure to this compound have demonstrated antibacterial and antifungal activities. The presence of the hydroxymethyl group may enhance the interaction with microbial targets, potentially leading to increased efficacy against various pathogens.

2. Neuroprotective Effects

Research indicates that some pyrrolidinones exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways or direct protection against oxidative stress.

3. Antioxidant Activity

The hydroxymethyl group is believed to contribute to the antioxidant capacity of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative damage.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological processes, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : Potential binding to receptors could alter signaling pathways relevant to disease processes.

Research Findings

Several studies have explored the biological activity of related pyrrolidinones, providing insights into their pharmacological potential:

Case Study: Neuroprotection

A study investigated the neuroprotective effects of related compounds in animal models of neurodegeneration. Results indicated that compounds with similar structures reduced neuronal apoptosis and improved cognitive function in treated subjects compared to controls.

Table: Biological Activities of Pyrrolidinones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.